Carbol-Fuchsin

Overview

Description

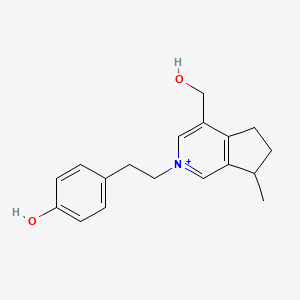

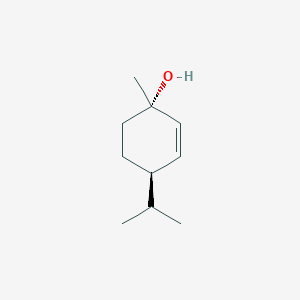

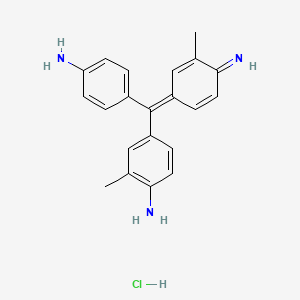

Carbol-Fuchsin is a mixture of phenol and basic fuchsin . It is used in bacterial staining procedures, particularly for staining mycobacteria due to its affinity for the mycolic acids found in their cell membranes . It forms a yellow-brown compound in the presence of acid .

Synthesis Analysis

This compound is a mixture of phenol and basic fuchsin . The staining method using this compound, known as the Ziehl-Neelsen staining method, involves applying the this compound solution to the specimen and heating it. This heating process accelerates the rate at which the fuchsin dye is absorbed and thus also that of the formation of the mycolate-fuchsin complex in the cell wall .

Molecular Structure Analysis

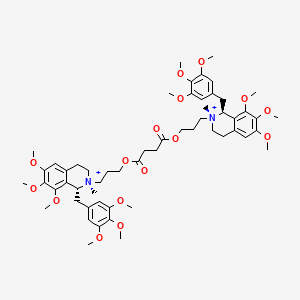

The molecular formula of this compound is C26H25N3O·HCl . It has a molar mass of 351.9 g/mol .

Chemical Reactions Analysis

This compound is used as the primary stain dye to detect acid-fast bacteria because it is more soluble in the cells’ wall lipids than in the acid alcohol . If the bacteria are acid-fast, they will retain the initial red color of the dye because they can resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) .

Physical and Chemical Properties Analysis

This compound is a basic dye which forms a yellow-brown compound in the presence of acid . It is mainly required for the staining of mycobacteria .

Scientific Research Applications

Dye Degradation and Environmental Remediation

- Carbol fuchsin is used in textile dyeing, paper, printing, and other industries. Its effluent can be biologically treated, offering a cheaper and environment-friendly alternative. A study demonstrated that Enterococcus spp. can effectively decolorize carbol fuchsin, indicating its potential in wastewater treatment (Joshi & Mhatre, 2015).

- Transition metal-decorated Ferrosoferric oxide (Fe3O4) has been reported as an effective catalyst for the photodegradation of carbol fuchsin in environmental remediation. This study suggests its utility in removing dye pollutants from water (Koli, Kapadnis, & Deshpande, 2019).

Staining and Microscopy

- Variations in the quality of carbol fuchsin stains used in tuberculosis laboratories have been studied, highlighting the need for sensitive tools like spectrophotometry and high-performance liquid chromatography/mass spectrometry (HPLC/MS) for monitoring fuchsin quality (Zhao et al., 2009).

- Carbol fuchsin has been used in modified staining methods for karyotype analyses of marine algae, showing improved results in staining chromosomes (Wang & Dai, 2008).

- An improved method using carbol fuchsin for staining chromosomes of marine algae was developed, providing a simple and rapid technique with clear results (Wang, Dai, & Zhang, 2007).

Medical and Biological Applications

- A new fluorescent staining method using carbol fuchsin for observing callose in microspore mother cells during meiosis was developed. This method offers a cost-effective alternative for DNA-specific dyes (Wang et al., 2012).

- The use of carbol fuchsin in staining roots of fruit plants for assessing mycorrhizal frequency was optimized, showing effectiveness in exposing fungal structures (Derkowska et al., 2015).

- A mixture of carbol fuchsin and alcian blue staining was used for identifying Helicobacter pylori and goblet cell intestinal metaplasia in gastric tissues, showing its effectiveness and efficiency (Yodavudh, Tangjitgamol, & Puangsa-art, 2008).

Mechanism of Action

Target of Action

Carbol Fuchsin, also known as Carbol-Fuchsin or this compound [USAN], is primarily used in bacterial staining procedures . Its primary targets are mycobacteria , as it has an affinity for the mycolic acids found in their cell membranes .

Mode of Action

Carbol Fuchsin operates by staining acid-fast bacteria. It is more soluble in the cells’ wall lipids than in the acid alcohol . When the smear is stained with Carbol Fuchsin, it solubilizes the lipoidal material present in the Mycobacterial cell wall . The application of heat further allows Carbol Fuchsin to penetrate through the lipoidal wall and enter into the cytoplasm .

Biochemical Pathways

The biochemical pathway involved in the action of Carbol Fuchsin is the staining of mycobacteria. The waxy walls of mycobacteria help in retaining the dye within cells . The high concentration of phenol in the Kinyoun Carbol Fuchsin facilitates penetration of the stain, and allows retention in the cell wall even after exposure to decolorizers .

Result of Action

The result of Carbol Fuchsin’s action is the staining of mycobacteria. If the bacteria are acid-fast, they will retain the initial red color of the dye because they are able to resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) . This makes the bacteria stand out as brilliant red against the blue background of the counterstain .

Action Environment

The action of Carbol Fuchsin is influenced by the environment in which it is used. The staining process requires heat, which helps Carbol Fuchsin penetrate the cell wall . Additionally, the presence of acid alcohol as a decolorizer plays a crucial role in the staining process . The effectiveness of Carbol Fuchsin can also be influenced by the concentration of the stain .

Safety and Hazards

Future Directions

Carbol-Fuchsin is commonly used in the staining of mycobacteria because it has an affinity for the mycolic acids found in their cell membranes . It is a component of Ziehl–Neelsen stain, a differential stain . Additionally, it can be used for the staining of bacterial spores . This compound is also used as a topical antiseptic and antifungal .

Biochemical Analysis

Biochemical Properties

Carbol-Fuchsin plays a crucial role in biochemical reactions, primarily in staining procedures. It interacts with mycolic acids in the cell walls of acid-fast bacteria, allowing for their visualization under a microscope. The phenol component of this compound enhances the solubility of the dye in the lipid-rich cell walls, facilitating its penetration and retention . Additionally, this compound can be used to stain bacterial spores, highlighting its versatility in microbiological applications .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In acid-fast bacteria, it penetrates the waxy cell wall and binds to the mycolic acids, resulting in a red coloration that is resistant to decolorization by acid alcohol . This staining property is crucial for the identification of Mycobacterium species. In non-acid-fast bacteria, this compound does not penetrate the cell wall as effectively, leading to a lack of staining or easy decolorization . The compound’s interaction with cellular components can also influence cell signaling pathways and gene expression, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the lipid-rich cell walls of acid-fast bacteria. The phenol in this compound facilitates the dye’s penetration into the cell wall, where it binds to mycolic acids and other lipid components . This binding is further enhanced by the application of heat, which helps to loosen the waxy layer and promote dye entry . Once inside the cell, this compound remains bound to the lipids, making it resistant to decolorization by acid alcohol . This property is the basis for the differential staining technique used to identify acid-fast bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and exposure to light. Over time, this compound may degrade, leading to a reduction in staining efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of its ability to stain and identify acid-fast bacteria

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective for staining purposes . At higher doses, this compound can exhibit toxic effects, including irritation and potential damage to tissues . Threshold effects have been observed, where a certain concentration is required to achieve effective staining without causing adverse effects. These findings highlight the importance of optimizing dosage for safe and effective use in laboratory and clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its staining properties. The compound interacts with enzymes and cofactors that facilitate its penetration and binding to cellular components . The presence of phenol in this compound enhances its solubility and interaction with lipid-rich cell walls, allowing for effective staining of acid-fast bacteria . The metabolic flux and levels of metabolites can be influenced by the compound’s interaction with cellular components, although specific details on these pathways are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s lipid solubility allows it to penetrate cell membranes and accumulate in lipid-rich areas The localization and accumulation of this compound can influence its staining efficacy and overall function in microbiological applications .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell walls of acid-fast bacteria. The compound’s affinity for mycolic acids and other lipid components directs it to these specific cellular compartments . This localization is crucial for its staining properties, as it allows for the differential identification of acid-fast bacteria.

Properties

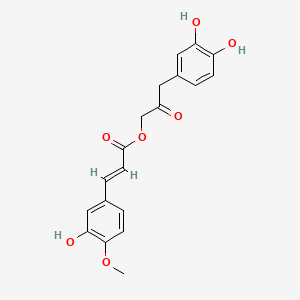

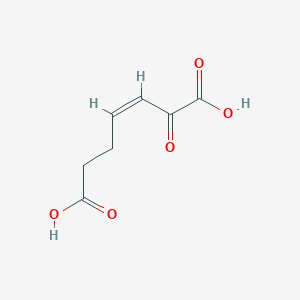

| { "Design of the Synthesis Pathway": "Carbol-Fuchsin can be synthesized by the reaction of basic fuchsin with phenol in the presence of concentrated hydrochloric acid. The reaction takes place in two steps: first, the formation of phenyl-fuchsin, followed by the addition of carbolic acid to the phenyl-fuchsin to form Carbol-Fuchsin.", "Starting Materials": ["Basic fuchsin", "Phenol", "Concentrated hydrochloric acid"], "Reaction": ["Step 1: Dissolve basic fuchsin in water to form a 0.1 M solution.", "Step 2: In a separate flask, dissolve phenol in water to form a 0.1 M solution.", "Step 3: Add the phenol solution to the basic fuchsin solution and mix well.", "Step 4: Add concentrated hydrochloric acid dropwise to the mixture while stirring continuously.", "Step 5: Heat the mixture at 60-70°C for 30 minutes.", "Step 6: Cool the mixture and filter the precipitate.", "Step 7: Wash the precipitate with water and dry it in a desiccator.", "Step 8: The resulting product is Carbol-Fuchsin."] } | |

CAS No. |

4197-24-4 |

Molecular Formula |

C21H22ClN3 |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

4-[(Z)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16-,23-19?; |

InChI Key |

HZLHRDBTVSZCBS-GHTYLULLSA-N |

Isomeric SMILES |

CC1=C/C(=C(/C2=CC=C(C=C2)N)\C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl |

SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl |

| 26261-57-4 4197-24-4 |

|

Pictograms |

Irritant; Health Hazard |

Synonyms |

carbol-fuchsin carbol-fuchsin solution carbolfuchsin Castellani paint Magenta II |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbol fuchsin interact with acid-fast bacteria like Mycobacterium tuberculosis to enable their visualization?

A1: Carbol fuchsin's effectiveness in staining acid-fast bacteria stems from its affinity for mycolic acids present in their cell walls [, , ]. Mycolic acids are waxy, hydrophobic substances that render these bacteria resistant to decolorization by acid alcohol, hence the term "acid-fast". The phenol in carbol fuchsin acts as a mordant, enhancing the dye's penetration into the bacterial cell wall and binding to the mycolic acids [, ]. This strong binding allows the bacteria to retain the dye even after the decolorization step, making them visible under a microscope against a contrasting background. [, , ]

Q2: Beyond Mycobacterium tuberculosis, what other microorganisms can be visualized using carbol fuchsin staining?

A2: While primarily recognized for its role in detecting Mycobacterium tuberculosis, carbol fuchsin staining can also help visualize other acid-fast organisms, including:* Nocardia species []* Cryptosporidium oocysts [, ] * Isospora oocysts []

Q3: What is the molecular formula and weight of basic fuchsin, the key component of carbol fuchsin?

A3: Basic fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin []. The molecular formula and weight vary slightly depending on the specific component: * Rosaniline: C20H21N3Cl (339.85 g/mol) * Pararosaniline: C19H19N3Cl (323.82 g/mol) * Magenta II and New fuchsin have slightly different structures and molecular weights.

Q4: How does the concentration of carbol fuchsin impact its staining efficacy in acid-fast staining procedures?

A4: Studies have shown that using a carbol fuchsin concentration lower than the standard 1% can significantly reduce the sensitivity of the Ziehl-Neelsen staining method [, ]. In particular, the World Health Organization's recommendation of 0.3% carbol fuchsin has been challenged due to its lower sensitivity compared to the standard 1% concentration [, ].

Q5: What are the implications of carbol fuchsin storage conditions on its staining quality?

A5: Research indicates that the quality of carbol fuchsin can degrade over time and improper storage can accelerate this process [, ]. Laboratories are advised to use freshly prepared solutions or ensure proper storage to maintain the quality and effectiveness of the stain. Factors that can influence carbol fuchsin stability include exposure to light, temperature variations, and contamination [].

Q6: Can carbol fuchsin be used to stain microorganisms directly in sputum containers?

A6: Yes, a modified staining technique by Selvakumar et al. demonstrated that centrifuged sputum deposits in containers can be directly stained with carbol fuchsin []. This method, shown to be comparable in sensitivity and specificity to traditional smear preparation [], offers a potentially safer alternative by reducing the risk of aerosol generation during smear preparation [].

Q7: What are the safety concerns associated with phenol, a component of carbol fuchsin?

A7: Phenol is corrosive and toxic [, ]. Direct contact with phenol can irritate and burn the skin and eyes, and inhalation can irritate the respiratory tract [, ]. Therefore, handling carbol fuchsin requires caution and appropriate safety measures, including personal protective equipment such as gloves and eye protection [, ].

Q8: Are there safer alternatives to phenol-containing carbol fuchsin for staining acid-fast bacilli?

A8: Research has explored alternatives to mitigate the risks associated with phenol. One study successfully substituted phenol with a commercial dishwashing liquid containing strong grease-cutting agents and citrus extracts []. This modified method showed comparable efficacy to traditional carbol fuchsin in staining acid-fast bacilli while offering a safer and more accessible alternative [].

Q9: Does carbol fuchsin have any applications beyond microbiology?

A9: While primarily known for its use in microbiology, research suggests carbol fuchsin can stain other biological materials. A study highlighted its use in enhancing the detection of poly(d,l-lactide-co-glycolide) (PLG) microspheres in tissue samples []. This application underscores the versatility of carbol fuchsin as a staining agent in different research contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

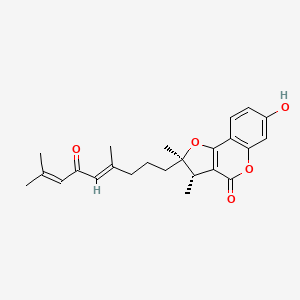

![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)

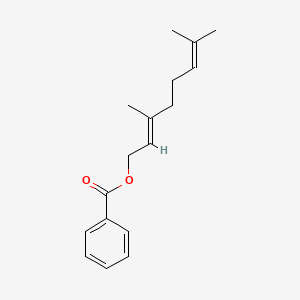

![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)